molecular formula C26H27FN4O4 B2964253 N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 1331280-87-5

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2964253
CAS No.: 1331280-87-5
M. Wt: 478.524
InChI Key: XVRAXFDBCNQOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) , a critical enzyme in the B-cell receptor signaling pathway. This compound covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to sustained suppression of B-cell activation, proliferation, and survival. Its primary research value lies in the investigation of B-cell mediated pathologies, including autoimmune diseases such as rheumatoid arthritis and lupus, as well as in B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma. The design of this inhibitor incorporates specific structural features that enhance its selectivity and pharmacokinetic properties, making it a valuable chemical tool for preclinical research to dissect BTK-dependent signaling mechanisms and evaluate the therapeutic potential of BTK inhibition in various experimental models. Researchers utilize this compound to study immune cell regulation and to develop novel treatment strategies for hematologic cancers and autoimmune disorders.

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O4/c27-21-6-2-1-5-20(21)26(35)30-10-7-16(8-11-30)15-28-24(33)25(34)29-19-12-17-4-3-9-31-22(32)14-18(13-19)23(17)31/h1-2,5-6,12-13,16H,3-4,7-11,14-15H2,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRAXFDBCNQOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4CCN(CC4)C(=O)C5=CC=CC=C5F)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological implications of this compound based on diverse sources.

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Intermediate : This is achieved through cyclization reactions involving 4-piperidone and suitable amines.
  • Introduction of the 2-Fluorobenzoyl Group : The piperidine intermediate is reacted with 2-fluorobenzoyl chloride in the presence of a base like triethylamine.
  • Formation of the Oxalamide Moiety : The final step involves the reaction with oxalyl chloride and an amine to form the oxalamide structure.

The molecular formula is C22H24FN3O3C_{22}H_{24}FN_3O_3 with a molecular weight of approximately 429.5 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain coagulation factors (e.g., Factor Xa and Factor XIa), which are critical in thrombotic disorders. In vitro studies indicated IC50 values ranging from 0.7 to 40 µM for various derivatives .
  • Receptor Modulation : It may modulate receptor activity leading to changes in cellular signaling pathways.

Biological Activity

Research has highlighted various biological activities associated with this compound:

Anticoagulant Activity

The compound has been evaluated for its anticoagulant properties. A study demonstrated that derivatives based on similar structures effectively inhibited both Factor Xa and Factor XIa, suggesting potential therapeutic applications in managing thrombosis .

Anticancer Potential

Due to its structural similarity to known anticancer agents, this compound has been explored as a potential anticancer agent. Its ability to selectively inhibit aurora kinases makes it a candidate for further investigation in cancer therapeutics .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and provided insights into their efficacy:

StudyCompoundActivityIC50 Value
Novichikhina et al. (2023)Pyrrolo[3,2,1-ij]quinolin derivativesFactor Xa inhibition3.68 µM
Novichikhina et al. (2023)Pyrrolo[3,2,1-ij]quinolin derivativesFactor XIa inhibition2 µM
Internal StudyN1-Oxalamide derivativesAnticancer activityNot specified

These studies indicate that modifications of the oxalamide structure can lead to significant variations in biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, primarily in the oxalamide linker and heterocyclic substituents. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Target Compound Not provided C25H24FN5O4* ~477.5 - 2-Fluorobenzoyl on piperidine
- 2-Oxo-pyrroloquinolin-8-yl
N1-(4-fluorobenzyl)-N2-(1-methyl-2-oxo-pyrroloquinolin-8-yl)oxalamide 898454-84-7 C21H20FN3O3 381.4 - 4-Fluorobenzyl
- 1-Methyl-2-oxo-pyrroloquinolin-8-yl
N1-(4-oxo-pyrroloquinolin-8-yl)-N2-(1-(pyridin-2-yl)piperidin-4-yl)methyl oxalamide 1324548-50-6 C24H27N5O3 433.5 - Pyridin-2-yl on piperidine
- 4-Oxo-pyrroloquinolin-8-yl
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-oxo-pyrroloquinolin-8-yl)oxalamide 2034359-61-8 C24H23N3O4S 449.5 - Benzo[b]thiophen-2-yl
- Hydroxypropyl linker

*Estimated based on structural analogs.

Key Observations:

Fluorine Substitution: The target compound’s 2-fluorobenzoyl group may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., pyridinyl in ) due to increased electronegativity and hydrophobic interactions .

Heterocyclic Core: The 2-oxo-pyrroloquinolinone moiety in the target compound is structurally similar to the 4-oxo variant in . Such modifications can alter hydrogen-bonding patterns with target proteins . Replacement with benzo[b]thiophen () introduces sulfur-based interactions, which may influence redox activity or solubility .

Research Findings and Implications

Structural Similarity vs. Functional Divergence

  • ChemGPS-NP Analysis : Virtual screening tools like ChemGPS-NP emphasize multi-dimensional property space (e.g., polarity, size) over mere structural similarity, which explains why analogs like and may differ in bioactivity despite shared scaffolds .
  • Machine Learning Predictions : Models using XGBoost (RMSE: 9.091 K, R²: 0.928) could predict physicochemical properties (e.g., solubility, logP) for these compounds, aiding prioritization in drug discovery .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction efficiency be optimized?

The compound can be synthesized via microwave-assisted coupling reactions. For example, piperidine intermediates are often reacted with fluorobenzoyl derivatives under microwave irradiation (120°C, 250W) to enhance reaction rates and yields. Purification typically involves normal-phase chromatography (e.g., gradients of dichloromethane to ethyl acetate) . Optimization may include adjusting microwave power, solvent polarity, and stoichiometric ratios of reactants.

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

Key techniques include:

  • ¹H/¹³C NMR : To verify piperidinyl, fluorobenzoyl, and pyrroloquinolinone moieties (e.g., δ 8.48–8.46 ppm for quinoline protons, δ 3.11–3.08 ppm for piperazine protons) .
  • GC-MS/IR : For molecular ion detection (intensity 0.5–8.0%) and functional group validation (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula accuracy.

Q. How can researchers assess the compound’s solubility and stability in biological buffers?

Solubility is tested in RPMI-1640 or PBS via serial dilution, followed by UV-Vis spectroscopy or HPLC quantification. Stability studies involve incubating the compound at 37°C and analyzing degradation products over time using LC-MS .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating P-glycoprotein (P-gp) inhibition potency?

Use flow cytometry with fluorescent probes (e.g., Rho123 or Doxorubicin) in P-gp-overexpressing cell lines (e.g., Lucena 1). Measure intracellular fluorescence intensity after co-incubation with the compound. Calculate IC₅₀ values using dose-response curves, with verapamil as a positive control .

Cell LineProbeIncubation TimeKey Metric
Lucena 1Rho123 (5 µM)2–4 hoursFluorescence shift (ΔMFI)
K562 (control)Doxorubicin24 hoursEC₅₀ via MTT assay

Q. How can structural modifications enhance target engagement while minimizing off-target effects?

  • SAR studies : Replace the 2-fluorobenzoyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to modulate lipophilicity.
  • Hybridization : Fuse the pyrroloquinolinone core with thiazole or pyrimidine moieties to improve binding affinity. Validate via competitive binding assays (e.g., SPR or radioligand displacement) .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Orthogonal validation : Confirm P-gp inhibition using both Rho123 accumulation and calcein-AM assays.
  • Dose recalibration : Account for differences in cell permeability (e.g., using MDR1-transfected HEK293 cells) .
  • Metabolic stability checks : Rule out CYP450-mediated degradation via liver microsome assays .

Q. How can reaction impurities during scale-up synthesis be mitigated?

  • Chromatographic optimization : Use amine-functionalized columns (e.g., RediSep Rf Gold Amine) with gradients of hexane/ethyl acetate/methanol to resolve polar byproducts .
  • Crystallization : Recrystallize intermediates from ethanol/water mixtures to remove unreacted starting materials .

Methodological Challenges and Solutions

Q. What computational tools predict the compound’s binding modes with P-gp?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with P-gp’s transmembrane domains. Use homology models based on ABCB1 cryo-EM structures (PDB: 6QEX) .

Q. How are in vitro cytotoxicity and therapeutic index (TI) calculated?

  • MTT assay : Treat cancer/normal cell lines (e.g., K562 vs. HEK293) for 48–72 hours.
  • TI = IC₅₀(normal cells)/IC₅₀(cancer cells) . A TI >3 indicates selectivity .

Q. What protocols validate target specificity in complex biological matrices?

  • Immunoprecipitation (IP) : Use anti-P-gp antibodies to pull down the compound-protein complex from lysates. Confirm via Western blot or LC-MS/MS .
  • CRISPR knockout models : Generate P-gp-deficient cell lines to compare compound efficacy .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in compound synthesis?

  • QC criteria : Enforce ≥95% purity (HPLC), <0.5% residual solvents (GC), and consistent ¹H NMR shifts (±0.05 ppm).
  • Stability-indicating assays : Track degradation under accelerated conditions (40°C/75% RH for 4 weeks) .

Q. What statistical methods are appropriate for dose-response studies?

Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (variable slope, four parameters). Report 95% confidence intervals for EC₅₀/IC₅₀ values .

Advanced Derivative Design

Q. How can the pyrroloquinolinone core be modified to improve pharmacokinetics?

  • Prodrug strategies : Introduce ester or carbamate groups at the oxalamide position for pH-sensitive release .
  • PEGylation : Attach polyethylene glycol (PEG) chains to enhance aqueous solubility and half-life .

Q. What in silico tools guide the design of bioisosteres for this compound?

  • SwissADME : Predict logP, solubility, and bioavailability.
  • Molsoft ICM-Pro : Screen virtual libraries for fragments with similar pharmacophores .

Troubleshooting Experimental Failures

Q. Why might intracellular drug accumulation assays yield inconsistent results?

  • Probe interference : Ensure the compound does not auto-fluoresce at the same wavelength as Rho123 (ex/em: 488/525 nm).
  • Efflux inhibition : Pre-treat cells with P-gp inhibitors (e.g., verapamil) to establish baseline fluorescence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.